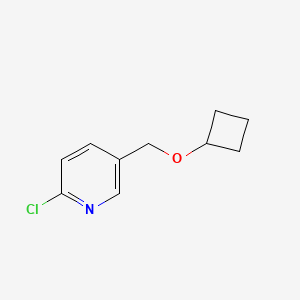

2-Chloro-5-(cyclobutoxymethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(cyclobutyloxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZYDUDIQPJZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-5-(cyclobutoxymethyl)pyridine typically involves two major steps:

- Step 1: Introduction of the cyclobutoxymethyl substituent at the 5-position of the pyridine ring.

- Step 2: Chlorination at the 2-position of the pyridine ring.

The key challenge is the selective functionalization of the pyridine ring at these positions, which requires careful control of reaction conditions and reagents.

Preparation of 2-Chloro-5-Methylpyridine as a Model Compound

The preparation of 2-chloro-5-methylpyridine, a closely related compound, is well-documented and provides a foundation for synthesizing this compound.

Synthetic Route Overview

- Condensation and Amination: Propionaldehyde condenses with an acrylic ester to form a 4-formylpentanoate ester, which is then aminated with a nitrogen source (amine or ammonium compound) to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.

- Halogenation: The dihydropyridone is halogenated using halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide to form a dihalo compound.

- Dehydrohalogenation: Heating the dihalo compound at 100–170 °C (optionally in a high boiling solvent like toluene, xylene, or 1,2,4-trichlorobenzene) induces dehydrohalogenation to form 2-hydroxy-5-methylpyridine or its tautomer.

- Chlorination: The pyridine derivative is chlorinated, typically with phosphorus oxychloride or phosgene, to yield 2-chloro-5-methylpyridine.

This method can be summarized in the following table:

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Condensation | Propionaldehyde + acrylic ester | 4-formylpentanoate ester |

| Amination | Amine or ammonium compound | 5-methyl-3,4-dihydro-2(1H)-pyridone |

| Halogenation | Cl2, Br2, SO2Cl2, or SO2Br2 at 50–60 °C | Dihalo compound (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine) |

| Dehydrohalogenation | Heat at 100–170 °C in high boiling solvent | 2-hydroxy-5-methylpyridine (tautomer) |

| Chlorination | POCl3 or phosgene, 80–130 °C in aromatic solvent | 2-chloro-5-methylpyridine |

This route is described in detail in patent US4612377A and European patent EP0121320B1.

Adaptation for this compound

To prepare this compound, the methyl substituent at the 5-position is replaced by a cyclobutoxymethyl group. This can be achieved by:

- Starting from 5-hydroxymethyl-2-chloropyridine or 5-(chloromethyl)-2-chloropyridine, which can be reacted with cyclobutanol under basic conditions to form the cyclobutoxymethyl ether substituent at the 5-position.

- Alternatively, direct nucleophilic substitution of a 5-halogenated-2-chloropyridine with cyclobutoxymethanol or its derivatives can be employed.

Possible Synthetic Route

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Preparation of 5-(chloromethyl)-2-chloropyridine | From 2-chloro-5-methylpyridine via chloromethylation | 5-(chloromethyl)-2-chloropyridine |

| Nucleophilic substitution | Cyclobutanol + base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | This compound |

This approach leverages the nucleophilic substitution of the chloromethyl group by the cyclobutoxy nucleophile.

Alternative Direct Chlorination Methods

A recent patent (US20170008846A1) describes an improved process for preparing 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide using phosphorus oxychloride (POCl3), aluminum chloride (AlCl3), and hindered cyclic amine bases at low temperatures (-20 °C to 20 °C). This method improves yield and reduces impurities.

This method could potentially be adapted for the preparation of this compound by:

- Starting from the corresponding 3-(cyclobutoxymethyl)pyridine N-oxide.

- Performing chlorination under similar conditions to selectively chlorinate the 2-position.

Summary Table of Preparation Methods

Research Findings and Considerations

- Solvent Choice: High boiling aromatic solvents such as 1,2,4-trichlorobenzene, toluene, or chlorobenzene are preferred for halogenation and chlorination steps to maintain reaction temperature and solubility.

- Chlorinating Agents: Phosphorus oxychloride (POCl3) is the preferred chlorinating agent due to its efficiency and selectivity.

- Reaction Temperature: Elevated temperatures (80–130 °C) are required for chlorination, while nucleophilic substitution generally proceeds at moderate temperatures (room temperature to 60 °C).

- Stoichiometry: Using stoichiometric excess of chlorinating agents (up to 70% excess) improves yield.

- Purification: Post-reaction mixtures may be washed with aqueous alkali to neutralize and extract impurities before isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(cyclobutoxymethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, 80-120°C.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to 50°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.

Major Products:

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(cyclobutoxymethyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of new drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclobutoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to modulate neurotransmitter activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 2-Chloro-5-(cyclobutoxymethyl)pyridine, highlighting substituent differences and their implications:

Key Observations :

- Electron-Withdrawing Groups : The 2-chloro substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. Trifluoromethyl (-CF₃) groups increase metabolic stability in drug design .

- Oxygen-Containing Substituents : Cyclobutoxymethyl and tetrahydropyranyl groups improve solubility and modulate pharmacokinetics compared to alkyl chains .

Market and Regulatory Landscape

- 2-Chloro-5-(trifluoromethyl)pyridine : Dominates the market (US$ Million, 2024–2031), driven by agrochemical demand. Key manufacturers include Join Dream Fine Chemical and Anchuan Chemical .

- Regulatory Status : Chloromethyl derivatives are classified as corrosive solids (UN 3261) under IATA/DOT guidelines, requiring Hazard Class 8 packaging .

Spectroscopic and Physicochemical Data

NMR Signatures :

Thermal Properties :

- Trifluoromethyl analogs exhibit higher boiling points (~172°C) compared to ethoxycarbonyl derivatives .

Biological Activity

2-Chloro-5-(cyclobutoxymethyl)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's structure features a pyridine ring substituted with a chlorine atom and a cyclobutoxymethyl group. The synthesis generally involves the following steps:

- Formation of Pyridine Derivative : Initial reactions often involve chlorination of pyridine derivatives.

- Cyclobutoxymethyl Group Introduction : This can be achieved through alkylation reactions using cyclobutyl derivatives under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can potentially act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Activity |

|---|---|

| Gram-positive | Inhibitory effect observed |

| Gram-negative | Moderate activity |

| Fungal species | Effective inhibition |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL for various strains, indicating significant potential for development as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human cancer cell lines to assess the compound's therapeutic potential. The results showed that this compound exhibited selective cytotoxicity, particularly against breast cancer cells, with IC50 values around 15 µM .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Variations in the cyclobutyl substituent have been shown to affect biological activity significantly. For instance, modifications to the cyclobutyl group can enhance binding affinity to target enzymes or receptors, leading to improved efficacy .

Q & A

Basic Questions

Q. How can researchers confirm the structural identity of 2-Chloro-5-(cyclobutoxymethyl)pyridine using spectroscopic methods?

- Methodological Answer: Combine multinuclear NMR spectroscopy (e.g., , , and NMR) to resolve substituent positions and verify cyclobutoxymethyl connectivity. For example, -NMR can identify the pyridine ring carbons and cyclobutyl oxygen linkage, while -NMR (if fluorinated analogs exist) may help track electronic effects . High-resolution mass spectrometry (HRMS) should confirm molecular weight. Compare spectral data with structurally similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine, where substituent effects on chemical shifts are well-documented .

Q. What synthetic strategies are typically employed to introduce the cyclobutoxymethyl group at the 5-position of 2-chloropyridine?

- Methodological Answer: Utilize nucleophilic substitution or transition metal-catalyzed coupling. For example, react 2-chloro-5-bromopyridine with cyclobutanol under Mitsunobu conditions (DIAD, PPh) to install the ether linkage. Alternatively, employ Ullmann coupling with a cyclobutoxymethyl Grignard reagent. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) based on analogous chloromethylpyridine systems, where reaction yields improved with Pd catalysts in THF . Monitor progress via TLC or GC-MS.

Q. What safety precautions are essential when handling chlorinated pyridine derivatives in laboratory settings?

- Methodological Answer: Follow protocols for corrosive solids:

- PPE: Wear nitrile gloves (tested against chlorinated compounds), safety goggles (EN 166), and flame-resistant lab coats.

- Ventilation: Use fume hoods for synthesis/purification steps.

- Storage: Store in airtight containers, segregated from incompatible materials (e.g., strong oxidizers).

- Spills: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. What chromatographic techniques are optimal for purifying this compound and its synthetic intermediates?

- Methodological Answer: Use flash chromatography (silica gel, hexane/EtOAc gradient) for preliminary purification. For challenging separations (e.g., regioisomers), employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). For volatile byproducts, consider Kugelrohr distillation. Analytical purity can be confirmed via HPLC-UV (λ = 254 nm) or GC-MS, referencing retention times of structurally related pyridines .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing chloro group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2-position, while the cyclobutoxymethyl group introduces steric hindrance at the 5-position. Computational studies (DFT, e.g., Gaussian09) can map Fukui indices to predict reactivity hotspots. Experimentally, compare Suzuki-Miyaura coupling rates with 2-chloro-5-(trifluoromethyl)pyridine: the bulkier cyclobutoxy group may slow transmetallation steps, requiring optimized ligands (e.g., XPhos) and higher temperatures (80–100°C) .

Q. What computational methods are recommended to predict the regioselectivity of nucleophilic substitution reactions in polyhalogenated pyridine derivatives?

- Methodological Answer: Use density functional theory (DFT) to calculate transition-state energies for potential reaction pathways. For example, compare activation barriers for substitution at C2 vs. C6 in 2,5-dichloropyridines. Solvent effects (e.g., DMSO vs. THF) can be modeled via the SMD continuum approach. Pair computational predictions with kinetic experiments (e.g., monitoring reaction progress via -NMR in fluorinated analogs) to validate regioselectivity models .

Q. How can researchers resolve contradictory crystallographic data observed in halogenated pyridine derivatives during structure refinement?

- Methodological Answer: Apply the SHELX suite (SHELXL-2018) for refinement, using twin refinement protocols if twinning is suspected. For disordered cyclobutoxymethyl groups, employ PART instructions and restraints (e.g., DFIX for bond lengths). Validate hydrogen bonding and van der Waals contacts using Mercury (CCDC). Cross-check with spectroscopic data to resolve ambiguities, such as conflicting NOE correlations .

Q. What mechanistic insights have been gained from radical-polar crossover reactions in fluorinated pyridine systems?

- Methodological Answer: In photoredox-catalyzed fluorination (e.g., using Ru(bpy)), the cyclobutoxymethyl group’s electron-donating nature may stabilize radical intermediates. Use EPR spectroscopy to detect transient radicals and isotopic labeling ( in cyclobutanol) to track oxygen transfer pathways. Compare kinetics with non-ether analogs to isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.